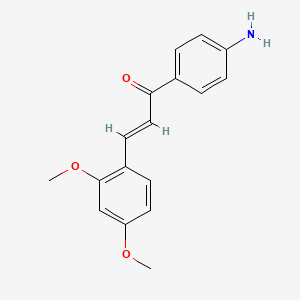

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

CAS No.: 807642-56-4

Cat. No.: VC2222098

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 807642-56-4 |

|---|---|

| Molecular Formula | C17H17NO3 |

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+ |

| Standard InChI Key | ZUQFGBMQBPDYSY-UXBLZVDNSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC |

| SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC |

Introduction

Chemical Structure and Classification

Structural Characteristics

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is a chalcone derivative characterized by a three-carbon α,β-unsaturated carbonyl system that bridges two aromatic rings. The compound features an amino group (-NH₂) at the para position of one phenyl ring (A-ring) and two methoxy groups (-OCH₃) at the 2' and 4' positions of the second phenyl ring (B-ring). The "2E" designation indicates that the alkene has an E (trans) configuration.

The general structural formula follows the basic chalcone scaffold:

-

A three-carbon α,β-unsaturated carbonyl bridge (prop-2-EN-1-one)

-

Ring A: 4-aminophenyl group

-

Ring B: 2,4-dimethoxyphenyl group

This structure resembles other chalcone derivatives reported in literature, such as Chalcone, 4-hydroxy-2',4'-dimethoxy- (CID 6171845), with the key difference being the amino substituent in place of a hydroxyl group .

Physical and Chemical Properties

Based on the structural characteristics of similar chalcone derivatives, (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is expected to possess the following properties:

| Property | Expected Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | Approximately 283.32 g/mol |

| Physical Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; limited water solubility |

| Melting Point | Estimated 120-150°C (based on similar chalcones) |

| UV Absorption | Maximum absorption expected in the 320-370 nm range |

The compound's reactivity is influenced by its α,β-unsaturated carbonyl system, which acts as a Michael acceptor and contributes significantly to its biological activities .

Synthesis Methods

Claisen-Schmidt Condensation

The most common and efficient method for synthesizing (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is the Claisen-Schmidt condensation reaction. This synthetic pathway involves the base-catalyzed condensation of 4-aminoacetophenone with 2,4-dimethoxybenzaldehyde .

The general procedure typically follows these steps:

-

Dissolve 4-aminoacetophenone and 2,4-dimethoxybenzaldehyde in methanol or ethanol

-

Add base catalyst (typically KOH 40% or NaOH)

-

Stir the reaction mixture at room temperature for 4-6 hours

-

Monitor reaction progress via thin-layer chromatography

-

Acidify with diluted HCl to neutralize

-

Collect the precipitate by filtration

-

Purify through recrystallization from appropriate solvents

This method aligns with the synthesis approaches described for similar chalcone derivatives, as illustrated in the literature for compounds with substituted aromatic rings .

Alternative Synthesis Methods

Several alternative methods could be applied for synthesizing this specific chalcone derivative:

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has been reported to enhance the yield and reduce reaction time for chalcone synthesis. For this compound, sonication of the reaction mixture in a water bath at 80°C for 8-15 minutes could potentially increase yield and purity .

Microwave-Assisted Synthesis

Microwave irradiation offers another eco-friendly approach to chalcone synthesis, potentially providing:

-

Reduced reaction time (5-10 minutes)

-

Higher yields (>90%)

-

Fewer side products

-

Energy efficiency

The protocol would involve irradiating a mixture of 4-aminoacetophenone, 2,4-dimethoxybenzaldehyde, and base catalyst in a minimal amount of solvent .

Structure-Activity Relationship

Key Structural Features

The biological activities of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one are likely influenced by several key structural features:

-

The α,β-unsaturated carbonyl system (Michael acceptor) - Essential for most biological activities

-

The aminophenyl group - Potentially enhances water solubility and target binding

-

The dimethoxy substitution pattern - May improve lipophilicity and membrane permeability

These structural elements can be correlated with specific biological activities, as summarized in the following table:

| Structural Feature | Potential Contribution to Activity |

|---|---|

| α,β-unsaturated carbonyl | Serves as Michael acceptor for covalent binding to biological targets |

| 4-Amino group | Enhances water solubility; provides hydrogen bonding site; may interact with negatively charged residues in target proteins |

| 2,4-Dimethoxy pattern | Increases lipophilicity; potential for hydrophobic interactions; may enhance oral bioavailability |

| E-configuration | Optimal spatial arrangement for target binding |

Comparison with Similar Chalcones

When compared with other chalcone derivatives, certain structure-activity relationships emerge:

| Compound | Substitution Pattern | Reported Activity | Relative Potency |

|---|---|---|---|

| (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one | 4-NH2 (A ring); 2,4-OCH3 (B ring) | Predicted antimicrobial, anti-inflammatory | To be determined |

| 4-hydroxy-2',4'-dimethoxy-chalcone | 4-OH (A ring); 2,4-OCH3 (B ring) | Antimicrobial, antioxidant | Moderate to high |

| Compounds with 3,4-dihydroxy pattern | 3,4-OH (various rings) | Antioxidant activity (IC50 ~1.44-1.68 μM) | High |

| Methoxyamino chalcones | Various OCH3 and NH2 patterns | Multiple biological activities | Variable |

This comparison suggests that (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one may possess a unique activity profile due to its specific substitution pattern .

| Parameter | Predicted Value | Significance |

|---|---|---|

| logP | 3.0-4.0 | Moderate lipophilicity; potential for oral absorption |

| PSA (Polar Surface Area) | 65-75 Ų | Good membrane permeability |

| Hydrogen Bond Donors | 2 (from NH2) | Contributes to water solubility |

| Hydrogen Bond Acceptors | 4 (from C=O and 2 OCH3) | Potential for target binding |

| Molecular Flexibility | Moderate | Conformational adaptability for target binding |

These parameters align with Lipinski's Rule of Five, suggesting that (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one may have favorable drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume